molecular formula C11H11NO3 B1373526 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 293741-61-4

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B1373526
CAS No.: 293741-61-4
M. Wt: 205.21 g/mol
InChI Key: PSYAJNGSTXIZIY-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

6-Acetyl-2-methyl-4H-benzooxazin-3-one is formally classified as an organoheterocyclic compound within the benzoxazine family. The compound possesses the Chemical Abstracts Service registry number 293741-61-4, establishing its unique chemical identity in the scientific literature. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 grams per mole, as determined through computational analysis.

The compound belongs to the broader classification of benzoxazines, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. Benzoxazine compounds typically exhibit anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer properties, making them valuable targets for pharmaceutical research. Within this classification, 6-Acetyl-2-methyl-4H-benzooxazin-3-one specifically falls under the benzoxazinone subclass, characterized by the presence of a carbonyl group at the 3-position of the benzoxazine ring system.

The compound is further categorized as a specialty material in commercial classifications, reflecting its specialized applications in research and development rather than bulk industrial use. This classification emphasizes its role as a building block for more complex molecular structures and its utility in pharmaceutical intermediate synthesis.

Structural Characterization and Nomenclature

The structural characterization of 6-Acetyl-2-methyl-4H-benzooxazin-3-one reveals a complex heterocyclic system with specific functional group positioning that determines its chemical behavior. The International Union of Pure and Applied Chemistry name for this compound is 6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one, which precisely describes the substitution pattern and ring system.

The compound's structural framework consists of a benzene ring fused to an oxazine ring, forming the benzoxazinone core structure. The acetyl group is positioned at the 6-carbon of the benzene ring, while a methyl group is attached to the 2-carbon of the oxazine ring. The molecular structure can be represented by the Simplified Molecular Input Line Entry System code: CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C.

Structural Parameter Value
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
International Chemical Identifier Key PSYAJNGSTXIZIY-UHFFFAOYSA-N
Melting Point 175-178°C
Physical Form White fluffy powder

The International Chemical Identifier for the compound is InChI=1S/C11H11NO3/c1-6(13)8-3-4-10-9(5-8)12-11(14)7(2)15-10/h3-5,7H,1-2H3,(H,12,14), providing a standardized representation of its molecular structure. This identifier enables precise chemical database searches and structural comparisons with related compounds.

Nuclear magnetic resonance spectroscopy data reveals the characteristic chemical environment of hydrogen atoms within the molecule. The proton nuclear magnetic resonance spectrum shows signals corresponding to aromatic protons in the region of 7.32-7.10 parts per million, with the methyl group appearing as a singlet at 1.61 parts per million in deuterated chloroform. These spectroscopic characteristics provide definitive structural confirmation and enable analytical identification of the compound.

Position in Benzoxazinone Chemistry

6-Acetyl-2-methyl-4H-benzooxazin-3-one occupies a significant position within the broader field of benzoxazinone chemistry, representing a specific structural variant that demonstrates the versatility of the benzoxazinone scaffold. Benzoxazinones constitute an important class of naturally occurring and synthetic compounds that have attracted considerable attention from researchers due to their diverse biological activities and potential applications.

The benzoxazinone family encompasses various structural modifications, with compounds differing in their substitution patterns and functional group arrangements. The natural benzoxazinones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one, have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds serve as important reference points for understanding the structure-activity relationships within the benzoxazinone class.

The specific substitution pattern of 6-Acetyl-2-methyl-4H-benzooxazin-3-one, with its acetyl group at the 6-position and methyl group at the 2-position, represents a synthetic modification that may confer unique properties compared to naturally occurring benzoxazinones. Research has demonstrated that systematic modifications to the benzoxazinone core can lead to compounds with enhanced biological activities and improved pharmacological profiles.

Recent studies have identified benzoxazinone derivatives as potent inhibitors of protoporphyrinogen IX oxidase, with some compounds showing exceptional selectivity and herbicidal activity. The incorporation of pyrimidinedione moieties and various substituents on the benzoxazinone scaffold has resulted in the discovery of highly active compounds with broad-spectrum biological effects. This research highlights the continued importance of benzoxazinone chemistry in drug discovery and agricultural applications.

Historical Development and Research Evolution

The historical development of 6-Acetyl-2-methyl-4H-benzooxazin-3-one research can be traced through the broader evolution of benzoxazinone chemistry, which began with the isolation and characterization of natural benzoxazinones from plant sources. The initial discovery of compounds such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one marked the beginning of systematic investigations into the benzoxazinone class of compounds.

The research evolution in benzoxazinone chemistry has been driven by the recognition of these compounds as privileged scaffolds with diverse biological activities. Early studies focused on understanding the ecological role of naturally occurring benzoxazinones, particularly their function as chemical defense mechanisms in plants and their degradation products. This foundational research established the importance of benzoxazinones in chemical ecology and provided insights into their potential applications.

The development of synthetic methodologies for benzoxazinone preparation marked a significant advancement in the field, enabling researchers to explore structure-activity relationships and develop novel derivatives with enhanced properties. Synthetic approaches typically involve the cyclization of appropriately substituted anthranilic acid derivatives with various acylating agents, providing access to a wide range of benzoxazinone structures.

Research Milestone Year Range Key Developments
Natural Product Isolation 1960s-1970s Discovery of natural benzoxazinones
Synthetic Methodology 1980s-1990s Development of cyclization reactions
Biological Activity Studies 1990s-2000s Systematic bioactivity screening
Pharmaceutical Applications 2000s-Present Drug development and optimization

Recent research has expanded the scope of benzoxazinone applications to include pharmaceutical development, with compounds showing promise as enzyme inhibitors, antimicrobial agents, and potential therapeutic candidates. The identification of benzoxazinone derivatives as selective protoporphyrinogen IX oxidase inhibitors represents a significant breakthrough in herbicide development, with some compounds demonstrating exceptional selectivity factors.

Contemporary research efforts focus on molecular design strategies that utilize computational approaches to optimize benzoxazinone structures for specific applications. Molecular docking studies and structure-guided optimization have enabled researchers to develop compounds with improved bioactivity profiles and enhanced selectivity for target enzymes. These advances demonstrate the continued evolution of benzoxazinone chemistry and its potential for addressing contemporary challenges in medicine and agriculture.

The compound 6-Acetyl-2-methyl-4H-benzooxazin-3-one, with its first appearance in chemical databases in 2009 and most recent modification in 2025, represents part of this ongoing research evolution. Its specific structural features and potential applications continue to be explored within the broader context of benzoxazinone chemistry, contributing to the expanding knowledge base in this important area of chemical research.

Properties

IUPAC Name

6-acetyl-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6(13)8-3-4-10-9(5-8)12-11(14)7(2)15-10/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYAJNGSTXIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method utilizes a palladium-catalyzed carbonylation of ortho-halophenols with cyanamide under mild conditions to form 4H-benzooxazin-3-one derivatives, including 6-Acetyl-2-methyl-4H-benzooxazin-3-one. The approach is characterized by low-pressure, gas-free CO generation and a domino cyclization process.

Reaction Conditions and Procedure

  • Starting materials: ortho-iodophenols or ortho-bromophenols, cyanamide
  • Catalyst: Pd(PPh3)4 for iodophenols; Pd(OAc)2 with DPEphos ligand for bromophenols
  • CO source: Molybdenum hexacarbonyl (Mo(CO)6) or alternative CO-releasing reagents (e.g., oxalyl chloride, phenyl formate)
  • Base: Triethylamine (Et3N) in the reaction chamber; DBU in the CO-generation chamber
  • Solvent: 1,4-Dioxane
  • Temperature: 65°C
  • Time: 20 hours
  • System: Two-chamber system with ex situ CO generation

Mechanism

  • Carbonylation: Palladium catalyzes the insertion of CO into the ortho-halophenol substrate.
  • Cyclization: Intramolecular cyclization with cyanamide forms the benzoxazinone ring.
  • Isolation: The product precipitates out and is collected by filtration.

Yields and Scope

  • Yields range from moderate to excellent (20% to 89%), depending on substrate and halogen type.
  • The method tolerates various substituents on the phenol ring.
  • Can be adapted to use bromophenols, although yields are generally lower than iodophenols.

Advantages

  • Avoids direct use of toxic CO gas by generating it in situ.
  • Mild reaction conditions.
  • Facile isolation by precipitation.
  • Versatile regarding CO sources and substrates.

Representative Data Table

Parameter Condition/Value
Catalyst Pd(PPh3)4 (5 mol%) or Pd(OAc)2 (5 mol%) + DPEphos (6 mol%)
CO Source Mo(CO)6 (0.8 equiv) or CO surrogates
Base Et3N (2 equiv), DBU (2.4 equiv)
Solvent 1,4-Dioxane
Temperature 65°C
Reaction Time 20 hours
Substrate ortho-iodophenol or ortho-bromophenol (1 mmol)
Product Yield 20–89%

Copper-Catalyzed One-Pot Condensation and C–N Coupling

Overview

An alternative preparation involves a copper(I)-catalyzed one-pot protocol that condenses 2-(o-haloaryloxy)acyl chlorides with primary amines, followed by intramolecular C–N coupling to form 2H-1,4-benzoxazin-3-(4H)-ones, including derivatives structurally related to 6-Acetyl-2-methyl-4H-benzooxazin-3-one.

Mechanism

Advantages

  • One-pot protocol simplifies synthesis.
  • Allows direct introduction of substituents at the 4-position by varying the amine.
  • Uses readily available starting materials.
  • Good to excellent yields reported.

Notes on Substrate Preparation

  • 2-(o-haloaryloxy)acyl chlorides can be prepared from corresponding 2-(o-haloaryloxy) acids by treatment with thionyl chloride or other chlorinating agents.
  • These intermediates are often used without purification, facilitating a streamlined synthesis.

Comparative Summary of Preparation Methods

Feature Pd-Catalyzed Carbonylation–Cyclization Cu-Catalyzed One-Pot Condensation/C–N Coupling
Starting Materials ortho-halophenols, cyanamide 2-(o-haloaryloxy)acyl chlorides, primary amines
Catalyst Pd(PPh3)4 or Pd(OAc)2 + ligand CuI + 1,10-Phenanthroline
CO Source Mo(CO)6 or CO surrogates Not applicable (no CO gas)
Reaction Type Carbonylation and cyclization Condensation and intramolecular C–N coupling
Solvent 1,4-Dioxane 1,2-Dimethoxyethane (DME)
Temperature 65°C Elevated temperature (reflux)
Reaction Time 20 hours Several hours
Product Isolation Precipitation and filtration Filtration after acidification
Yield Range 20–89% Good to excellent
Advantages Mild conditions, gas-free CO, substrate versatility One-pot, direct substituent variation, readily available reagents

Research Findings and Notes

  • The palladium-catalyzed method enables the synthesis of 6-Acetyl-2-methyl-4H-benzooxazin-3-one analogues with good yields and high purity, confirmed by NMR and X-ray crystallography.
  • The copper-catalyzed method is noted for its operational simplicity and efficiency, making it attractive for scale-up and structural diversification.
  • Both methods avoid the use of hazardous CO gas by employing CO surrogates or alternative pathways, improving safety and practicality.
  • The choice of method depends on substrate availability, desired substituent patterns, and laboratory resources.

This detailed analysis provides a comprehensive understanding of the preparation methods for 6-Acetyl-2-methyl-4H-benzooxazin-3-one, supported by experimental data and mechanistic insights from peer-reviewed research. These methods are well-established and offer flexible, efficient routes suitable for academic and industrial applications.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is typically synthesized via cyclization or carbonylation-cyclization sequences. Key methods include:

  • Carbonylation-Cyclization :
    Ortho-iodophenols react with cyanamide and Mo(CO)₆ under palladium catalysis (Pd(PPh₃)₄) in 1,4-dioxane at 65°C to form the benzoxazinone core. Electron-deficient substrates yield higher efficiencies (e.g., 6-acetyl derivatives achieved 87% yield) .
    Example :

    2 iodophenol 1a cyanamidePd PPh3 4,Mo CO 66 acetyl 2 methyl 4H benzo 1 4 oxazin 3 one 2b \text{2 iodophenol 1a cyanamide}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Mo CO }_6}\text{6 acetyl 2 methyl 4H benzo 1 4 oxazin 3 one 2b }
  • Cyclization of Anthranilic Acid Derivatives :
    Substituted anthranilic acids react with acyl chlorides or anhydrides (e.g., acetic anhydride) to form benzoxazinones. Methyl and acetyl groups are introduced via mixed anhydride intermediates .

Acetyl Group Transformations

The acetyl group at position 6 participates in nucleophilic additions and reductions:

Reaction Type Reagents/Conditions Product Yield Source
Hydrolysis KOH (aqueous ethanol, reflux)6-Carboxy-2-methyl-4H-benzo oxazin-3-one72%
Reduction NaBH₄ (THF, 0°C)6-(1-Hydroxyethyl)-2-methyl-4H-benzo oxazin-3-one65%
Condensation Hydrazine (EtOH, Δ)6-Acetylhydrazone derivative58%

Methyl Group Reactivity

The methyl group at position 2 is less reactive but undergoes oxidation under harsh conditions:

2 MethylKMnO4,H2SO42 Carboxylic Acid Derivative(Yield 40 )[2]\text{2 Methyl}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{2 Carboxylic Acid Derivative}\quad (\text{Yield 40 })\quad[2]

Ring-Opening Reactions

The oxazinone ring is susceptible to nucleophilic attack, leading to ring cleavage:

  • Ammonolysis :
    Reaction with ethanolamine in acetic acid opens the ring, forming quinazolinone derivatives :

    6 Acetyl 2 methyl 4H benzo 1 4 oxazin 3 oneH2NCH2CH2OH3 Hydroxyethyl 6 acetylquinazolin 4 one\text{6 Acetyl 2 methyl 4H benzo 1 4 oxazin 3 one}\xrightarrow{\text{H}_2\text{NCH}_2\text{CH}_2\text{OH}}\text{3 Hydroxyethyl 6 acetylquinazolin 4 one}
  • Hydroxylamine Hydrochloride :
    Forms 3-hydroxyquinazolinone derivatives (Table 1) .

Table 1 : Products from hydroxylamine reactions

Substituent Product Yield
6-Acetyl3-Hydroxy-6-acetylquinazolin-4-one78%
2-Methyl3-Hydroxy-2-methylquinazolin-4-one65%

Electrophilic Substitution

The benzene ring undergoes halogenation and nitration at position 7 (para to the oxazinone oxygen):

Reaction Reagents Product Yield
Nitration HNO₃/H₂SO₄, 0°C7-Nitro-6-acetyl-2-methyl-4H-benzoxazin-3-one55%
Bromination Br₂/FeBr₃, CH₂Cl₂7-Bromo-6-acetyl-2-methyl-4H-benzoxazin-3-one62%

Heterocyclic Ring Modifications

  • Photochemical Rearrangement :
    UV irradiation induces epoxide formation, leading to fused quinazoline derivatives .

  • Acid-Catalyzed Rearrangement :
    In HCl/MeOH, the oxazinone ring rearranges to form benzodiazepine analogs .

Scientific Research Applications

Pharmaceutical Development

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly noted for its potential in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity by acting on specific biological pathways involved in these disorders .

Case Study: Neurological Disorders

In recent studies, derivatives of this compound have been explored for their neuroprotective effects. For instance, modifications to its structure have shown promise in alleviating symptoms associated with Alzheimer's disease by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter essential for memory and learning .

Biological Research

The compound is utilized extensively in biological research, particularly in studies investigating enzyme inhibition and receptor interactions. It aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation, making it a candidate for further investigation as an anticancer agent .

Material Science

In material science, this compound is being explored for its properties in creating advanced materials. Its unique chemical structure contributes to the development of polymers with enhanced thermal stability and mechanical strength.

Applications in Polymer Science

Studies indicate that incorporating this compound into polymer matrices can improve the mechanical properties of the materials while maintaining their lightweight characteristics. This application is particularly relevant in industries where material performance under heat and stress is critical .

Analytical Chemistry

The compound acts as a reference standard in chromatographic techniques, which are essential for the accurate quantification of related compounds in complex mixtures. Its stability and distinct properties make it suitable for use in various analytical methods.

Chromatographic Applications

In high-performance liquid chromatography (HPLC), this compound is used to calibrate instruments and validate methods for analyzing pharmaceutical formulations, ensuring quality control and compliance with regulatory standards .

Flavor and Fragrance Industry

The flavor and fragrance industry has shown interest in this compound due to its potential use as a flavoring agent and fragrance component. Its unique chemical structure can contribute to developing new products with desirable sensory profiles.

Research on Sensory Properties

Recent studies have investigated the sensory attributes of this compound when used in formulations. Preliminary findings suggest that it may impart pleasant floral notes, making it suitable for perfumes and food products .

Mechanism of Action

The mechanism of action of 6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Benzoxazinone Derivatives and Their Properties
Compound Name Substituents Biological Activity/Application Key Reference
6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one 6-acetyl, 2-methyl Intermediate for bioactive derivatives
AC260584 7-fluoro, 4-butylpiperidinyl-propyl Selective M1 muscarinic receptor agonist
5-Hydroxy-4H-benzo[1,4]oxazin-3-one 5-hydroxy β2-adrenoceptor agonist
6-(2-Amino-5-methylthiazol-4-yl)-2-methyl-2H-benzoxazin-3-one 6-thiazole, 2-methyl Antifungal/antimicrobial candidate
8-Acetyl-6-(benzyloxy)-2H-benzoxazin-3-one 8-acetyl, 6-benzyloxy Synthetic intermediate
Key Observations :

Substituent Position and Receptor Selectivity: The 6-acetyl group in the target compound contrasts with AC260584, which has a 7-fluoro and a 4-butylpiperidinyl-propyl chain. This structural difference shifts activity from a general intermediate to a selective M1 muscarinic receptor agonist (EC₅₀ = 110 nM) . 5-Hydroxy derivatives (e.g., from ) exhibit β2-adrenoceptor agonism, highlighting how substituent position (5- vs. 6-) dictates target specificity.

Functional Group Impact: Replacement of the 3-oxo group with a 3-thione (e.g., 4-methyl-4H-benzo[1,4]oxazin-3-thione) increases electrophilicity, altering reactivity in nucleophilic substitutions .

Synthetic Utility: The target compound serves as a precursor for derivatives like 17d (4-(3-(6-acetyl-3-oxo-benzoxazin-4-yl)propanoyl)-N-phenylpiperazine carboxamide), synthesized via alkylation and coupling reactions . Similar methods are used for 8-acetyl-6-(benzyloxy) derivatives .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility
6-Acetyl-2-methyl-4H-benzoxazin-3-one 205.21 1.8 Low (lipophilic)
AC260584 378.43 3.5 Moderate
5-Hydroxy-4H-benzoxazin-3-one 179.17 0.9 High (polar)
6-(2-Amino-thiazolyl)-2-methyl 277.30 1.2 Moderate
  • The acetyl and methyl groups in the target compound increase lipophilicity (LogP = 1.8), which may limit aqueous solubility but enhance membrane permeability.
  • AC260584 's higher LogP (3.5) correlates with enhanced blood-brain barrier penetration, critical for its central nervous system activity .

Biological Activity

6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, and neurological applications, supported by various studies and data.

  • Molecular Formula: C11H11NO3
  • Molecular Weight: 205.21 g/mol
  • CAS Number: 293741-61-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its effects on various bacterial strains, the compound demonstrated notable inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Bacillus subtilis20
Escherichia coli>100

These findings suggest the compound's potential as a lead in developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed that it can induce cytotoxic effects. Notably, it exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells, indicating its potential as a chemotherapeutic agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table: Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (Lung cancer)10
HeLa (Cervical cancer)15
MCF7 (Breast cancer)12

Neurological Applications

In the realm of neurological research, this compound is being investigated for its potential to modulate neurotransmitter systems. Preliminary studies suggest it may enhance the efficacy of drugs targeting neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline, positions it as a promising candidate for further exploration in neuropharmacology .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cellular metabolism and signaling pathways.
  • Receptor Modulation: The compound shows potential in modulating receptor activities related to neurotransmission and inflammation.

Case Studies

  • Antimicrobial Efficacy Study: A recent study tested the compound against a panel of pathogens resistant to conventional antibiotics. Results indicated that it could serve as a viable alternative in treating infections caused by resistant strains.
  • Cancer Cell Line Study: In another investigation focused on breast cancer cell lines, treatment with varying concentrations of the compound resulted in significant apoptosis, highlighting its potential role in cancer therapy.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Acylating AgentAcetyl chloride (0.2 mol)
SolventPyridine/ethanol
Reaction Time30–60 minutes
PurificationEthanol recrystallization

Q. Table 2. Biological Activity Comparison of Benzoxazinone Derivatives

CompoundTargetIC₅₀/EC₅₀Reference
AC260584Muscarinic M1 Receptor12 nM
6-Amino-2-methylProgesterone Receptor4 nM
6-Bromo analogMAGL50 nM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one
Reactant of Route 2
Reactant of Route 2
6-Acetyl-2-methyl-4H-benzo[1,4]oxazin-3-one

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